Bufogenin B

Descripción general

Descripción

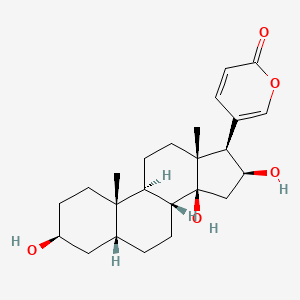

Bufogenin B is a naturally occurring steroid lactone found in the venom glands of toads, particularly those of the genus Bufo. It is a member of the bufadienolide family, which are known for their potent cardiotonic properties. This compound has a molecular formula of C24H34O5 and a molecular weight of 402.52 . This compound has garnered significant interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bufogenin B involves both biocatalytic and chemical methods. The biocatalytic approach typically starts with the steroid small molecule androsta-4,9(11)-dien-3,17-dione. This molecule undergoes hydroxylation at the C14 position catalyzed by P450 enzymes, followed by chemical methods to construct the unsaturated lactone ring at the C17 position . The key steps include:

Hydroxylation: Catalyzed by P450 enzymes such as CYP11411 and CYP44476.

Lactone Ring Formation: Chemical assembly of the five- or six-membered unsaturated lactone ring at the C17 position.

Industrial Production Methods: Industrial production of this compound is still largely dependent on extraction from natural sources, particularly toad venom. advancements in biocatalysis and synthetic chemistry are paving the way for more efficient and scalable production methods .

Análisis De Reacciones Químicas

Bufogenin B undergoes various chemical reactions, including:

Oxidation: Hydroxylation at the C14 position catalyzed by P450 enzymes.

Reduction: Reduction of the C16 carbonyl group.

Substitution: Formation of the unsaturated lactone ring at the C17 position through chemical substitution reactions.

Common Reagents and Conditions:

Hydroxylation: P450 enzymes, androsta-4,9(11)-dien-3,17-dione as the substrate.

Reduction: Sodium borohydride (NaBH4) for selective reduction.

Lactone Formation: Use of tin reagents and Mukaiyama hydration for ring closure.

Major Products:

- Bufotalin

- Digitoxigenin

- This compound

Aplicaciones Científicas De Investigación

Bufogenin B has a wide range of scientific research applications:

- Chemistry: Used as a model compound for studying steroid biosynthesis and chemical synthesis pathways.

- Biology: Investigated for its role in cellular signaling and metabolic pathways.

- Medicine: Explored for its cardiotonic properties, anticancer potential, and anti-inflammatory effects. It has shown promise in the treatment of glioblastoma by inducing G2/M phase arrest and inhibiting invasion .

- Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .

Mecanismo De Acción

Bufogenin B exerts its effects primarily through inhibition of the Na+/K±ATPase enzyme, which is crucial for maintaining cellular ion balance. By binding to this enzyme, this compound disrupts ion transport, leading to increased intracellular calcium levels. This mechanism is responsible for its cardiotonic effects, as well as its ability to induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Bufogenin B is part of the bufadienolide family, which includes several similar compounds:

- Resibufogenin: Similar in structure and pharmacological activity, known for its anticancer and cardiotonic effects .

- Bufotalin: Another bufadienolide with potent cardiotonic properties .

- Digitoxigenin: Shares structural similarities and is used in the treatment of heart conditions .

This compound is unique due to its specific hydroxylation pattern and the presence of an unsaturated lactone ring at the C17 position, which contribute to its distinct pharmacological profile .

Actividad Biológica

Bufogenin B, a member of the bufadienolides class, is a steroid-like compound primarily derived from the secretions of certain toads, notably those in the Bufo genus. These compounds have garnered attention for their diverse biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

This compound is characterized by its steroidal structure, which is typical of bufadienolides. These compounds exhibit significant cardiotonic effects, similar to those of digoxin, and are known for their ability to inhibit Na+/K+-ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Table 1: Structural Characteristics of Bufogenins

| Compound | Chemical Structure | Key Biological Activity |

|---|---|---|

| This compound | C27H40O5 | Cardiotonic, neuromuscular blockade |

| Bufalin | C24H34O6 | Anticancer, cardiotonic |

| Cinobufotalin | C26H36O6 | Antiproliferative |

Pharmacological Effects

This compound has been shown to exhibit several pharmacological effects:

- Cardiotonic Activity : this compound enhances cardiac output by increasing myocardial contractility through inhibition of Na+/K+-ATPase. This action is similar to that of digitalis glycosides but with distinct pharmacokinetic properties.

- Neuromuscular Blockade : Studies indicate that this compound can induce neuromuscular blockade by inhibiting acetylcholinesterase (AChE) activity, leading to an increase in acetylcholine at the neuromuscular junction. This effect can result in muscle twitch facilitation followed by paralysis .

- Anticancer Properties : Research has highlighted the potential of bufadienolides, including this compound, in cancer therapy. They exhibit antiproliferative effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Canine Toad Poisoning

A report documented three cases of dogs poisoned by ingestion of toads (Bufo sp.) containing bufotoxins, which include bufogenins. The clinical signs varied from mild (sialorrhea) to severe (cardiac arrhythmias and seizures). Treatment involved symptomatic care with IV fluids and antiarrhythmic medications such as lidocaine and amiodarone. All dogs recovered after intensive treatment .

Case Study 2: Human Toxicity

In a clinical setting, a patient presented with symptoms consistent with bufotoxin poisoning after exposure to toad secretions. Symptoms included gastrointestinal distress and neurological disturbances. Treatment was initiated with supportive care and monitoring of cardiac function, highlighting the need for rapid intervention in cases of bufotoxin exposure .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Na+/K+-ATPase : This leads to increased intracellular sodium and calcium concentrations, enhancing cardiac contractility.

- Acetylcholinesterase Inhibition : Results in prolonged action of acetylcholine at neuromuscular junctions, facilitating muscle contraction initially before leading to blockade.

- Cytokine Modulation : Recent studies suggest that bufadienolides can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through NF-κB signaling pathways, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

5-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)21(19(26)12-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19+,21+,22+,23-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFCMSURKYLINK-QDLCSJEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493913 | |

| Record name | (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-19-0, 119222-84-3 | |

| Record name | Desacetylbufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufogenin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUFOGENIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5L6RJ023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.